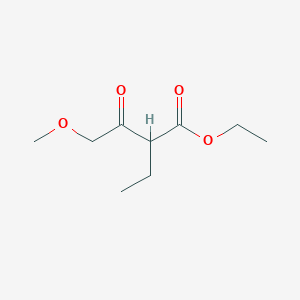

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate

Descripción

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate (CAS No. 13420-03-6) is a branched-chain ester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . Structurally, it features a β-keto ester moiety (3-oxobutanoate), an ethyl substituent at the 2-position, and a methoxy group at the 4-position. Key properties, such as boiling point and hazard classifications, remain undocumented in the provided sources . Its storage conditions are unspecified, suggesting stability under standard laboratory conditions.

Propiedades

IUPAC Name |

ethyl 2-ethyl-4-methoxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-7(8(10)6-12-3)9(11)13-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORGFINQARASPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)COC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of Ethyl 4-methoxyacetoacetate

A key intermediate in the synthesis is ethyl 4-methoxyacetoacetate, which can be prepared by nucleophilic substitution of ethyl 4-chloroacetoacetate with methanol under basic conditions.

- Starting Materials: Ethyl 4-chloroacetoacetate and methanol

- Base: Sodium hydride (NaH) or metal alkoxides (e.g., sodium methylate)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Controlled between 15–25 °C during addition and reaction

- Reaction Time: 4–6 hours initial reaction, followed by 3–5 hours post-addition stirring

- Workup: Acid-base extraction, filtration, and solvent evaporation to isolate product

This method is described in detail in patent CN105481694A, which reports the synthesis of ethyl 4-methoxyacetoacetate with high purity and reduced impurities by performing the reaction at mild temperatures and under inert atmosphere.

Alkylation at the 2-Position to Introduce the Ethyl Group

Following the preparation of ethyl 4-methoxyacetoacetate, selective alkylation at the 2-position is performed to introduce the ethyl substituent.

- Deprotonation of the methylene group adjacent to the keto and ester functions using a strong base such as sodium hydride or potassium tert-butoxide

- Addition of an ethylating agent, typically ethyl bromide or ethyl iodide, under controlled temperature (0–25 °C)

- Reaction time varies from 1 to 16 hours depending on conditions

This alkylation step requires careful temperature control to avoid polyalkylation or side reactions. The reaction is usually carried out in polar aprotic solvents like THF or dimethylformamide (DMF).

Esterification and Purification

The ethyl ester moiety is generally introduced at the beginning (via ethyl 4-chloroacetoacetate) or by esterification of the acid intermediate.

Purification typically involves:

- Extraction with ethyl acetate or dichloromethane

- Washing with saturated saline and drying over anhydrous sodium sulfate

- Removal of solvents under reduced pressure

- Final purification by distillation or column chromatography

Detailed Research Findings and Data

Reaction Conditions and Yields

Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern, especially the methoxy group at C4 and ethyl group at C2

- TLC Monitoring: Used to track reaction completion during alkylation and substitution steps

- Chromatography: Silica gel column chromatography is often employed for final purification

- Yield Optimization: Reaction times and temperatures are optimized to maximize yield and minimize side products

Comparative Insights from Related Compounds

Similar compounds such as tert-butyl 4-methoxy-3-oxobutyrate have been synthesized using analogous methods involving methoxyacetic acid and malonate derivatives, with careful temperature control and extraction steps to improve yield and purity.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Parameters | Outcome/Remarks |

|---|---|---|---|

| Methoxy substitution | Ethyl 4-chloroacetoacetate, NaH, MeOH, THF | 15–25 °C, inert gas, 4–6 h + 3–5 h | High purity ethyl 4-methoxyacetoacetate |

| Alkylation (C2 ethylation) | NaH or KOtBu, ethyl bromide, THF or DMF | 0–25 °C, 1–16 h | Selective 2-ethyl substitution |

| Workup and purification | Acid-base extraction, drying, distillation | Ambient temperature | Colorless, pure ethyl 2-ethyl-4-methoxy-3-oxobutanoate |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemical Reactions

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate is versatile in undergoing several chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Yields alcohols | Lithium aluminum hydride, sodium borohydride |

| Substitution | Introduces different functional groups | Bromine in carbon tetrachloride |

Scientific Research Applications

This compound has notable applications in various scientific fields:

Chemistry

As an intermediate in the synthesis of complex organic molecules, it plays a crucial role in developing new compounds. Its unique structure allows for diverse reactivity patterns that are beneficial in synthetic pathways.

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. It may act as a substrate or inhibitor, influencing enzyme activity and providing insights into metabolic processes.

Medicine

This compound serves as a precursor in synthesizing pharmaceutical compounds. Its derivatives have potential therapeutic effects, making it valuable in drug development.

Industry

The compound is also used in producing agrochemicals and flavoring agents. Its ester functionality enhances its application in formulations requiring specific sensory attributes.

Case Studies and Research Findings

-

Pharmaceutical Development :

A study investigated the use of this compound as an intermediate for synthesizing novel anti-inflammatory agents. The results indicated that derivatives exhibited significant biological activity against inflammation markers. -

Enzyme Interaction Studies :

Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a tool for studying enzyme kinetics and mechanisms. -

Agrochemical Applications :

A case study focused on synthesizing agrochemical formulations using this compound, showing enhanced efficacy against pests compared to traditional agents.

Mecanismo De Acción

The mechanism of action of ethyl 2-ethyl-4-methoxy-3-oxobutanoate involves its interaction with specific molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways. The ester functional group allows it to participate in esterification and hydrolysis reactions, which are crucial in various biological processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate shares structural and functional similarities with other β-keto esters and substituted butanoates. Below is a comparative analysis with two analogous compounds:

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Findings

Structural Differences and Reactivity this compound lacks aromatic or nitrogen-containing substituents, making it less reactive toward nucleophilic aromatic substitution compared to Methyl 2-benzoylamino-3-oxobutanoate, which participates in condensation reactions with aromatic amines to form enamino esters (e.g., for heterocycle synthesis) . The methoxy group in this compound may enhance solubility in polar solvents compared to non-polar analogs.

Functional Group Influence on Applications Methyl 2-benzoylamino-3-oxobutanoate () is explicitly used in synthesizing substituted but-2-enoates, highlighting the role of the benzoylamino group in stabilizing intermediates during cyclization .

Synthetic Utility this compound’s simpler structure (lacking aromatic or amino groups) may limit its direct use in complex heterocyclic systems but could favor its role in straightforward alkylation or esterification reactions.

Actividad Biológica

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate (C9H16O4) is an organic compound recognized for its diverse applications in chemistry and biology. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of an ester functional group, a methoxy group, and a keto functionality. Its unique structure facilitates various chemical reactions, making it a valuable intermediate in organic synthesis. The compound appears as a colorless liquid and has a molecular weight of 188.22 g/mol.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific enzymatic pathways. It can function as both a substrate and an inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways significantly. The ester group allows for participation in hydrolysis and esterification reactions, which are critical in biological processes.

Enzyme Interaction Studies

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as a competitive inhibitor for certain enzymes, potentially modulating their activity. This characteristic positions it as a candidate for further investigation in drug development targeting metabolic disorders.

- Substrate Competitiveness : this compound's structure enables it to compete with natural substrates in enzymatic reactions, thereby affecting the overall metabolic flux within biological systems.

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics .

Case Study 2: Anticancer Potential

Research focusing on the anticancer properties of this compound revealed that it inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values obtained indicate that it may possess substantial anticancer activity, making it a candidate for further drug development studies .

Q & A

Q. What are the common synthetic routes for Ethyl 2-ethyl-4-methoxy-3-oxobutanoate, and what purification methods are typically employed?

- Methodological Answer : this compound is often synthesized via condensation or Claisen-type reactions. For example, analogous esters like methyl 2-((4-methoxyphenyl)(methyl)amino)but-2-enoate are prepared by reacting methyl 2-oxobutanoate with amines under reflux conditions using a Dean-Stark apparatus to remove water. Purification typically involves flash column chromatography (5%–40% ethyl acetate/hexanes gradient) to isolate the product .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Characterization includes 1H/13C NMR to identify proton and carbon environments (e.g., methoxy, oxo, and ethyl groups), IR spectroscopy for carbonyl stretching (~1700–1750 cm⁻¹), and mass spectrometry for molecular ion confirmation. For structural ambiguity, X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) can resolve stereochemistry and confirm bond lengths/angles .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester and oxo groups. Use personal protective equipment (PPE) and conduct reactions in fume hoods due to potential volatility. Avoid exposure to moisture or strong bases to preserve stability .

Advanced Research Questions

Q. How can researchers address contradictory data between spectroscopic and chromatographic results during compound characterization?

- Methodological Answer : Contradictions (e.g., NMR vs. LC-MS purity) require multi-technique validation:

Q. What strategies are effective in achieving enantiomeric purity of this compound given its chiral centers?

- Methodological Answer : Enantioselective synthesis can employ:

- Chiral catalysts (e.g., organocatalysts for asymmetric aldol reactions).

- Chiral resolving agents (e.g., tartaric acid derivatives) to separate diastereomers.

- Dynamic kinetic resolution (DKR) for racemization-prone intermediates. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Use density functional theory (DFT) to model transition states and predict regioselectivity. For example:

- Simulate nucleophilic attack pathways at the oxo group to guide solvent selection (e.g., polar aprotic solvents like DMF).

- Calculate activation energies for competing pathways to optimize temperature and catalyst loading .

Q. What experimental designs mitigate side reactions (e.g., ester hydrolysis or ketone reduction) during multi-step syntheses?

- Methodological Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to protect methoxy groups or acetals to stabilize the oxo group.

- Low-temperature reactions (–78°C) to suppress nucleophilic attack on the ester.

- In situ quenching of reactive intermediates (e.g., using scavenger resins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.